molecular formula C7H5ClO2S B1420931 3-Chloro-4-sulfanylbenzoic acid CAS No. 33029-25-3

3-Chloro-4-sulfanylbenzoic acid

Cat. No.: B1420931
CAS No.: 33029-25-3
M. Wt: 188.63 g/mol
InChI Key: LTXNOYLJVALMQN-UHFFFAOYSA-N
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Description

It belongs to the class of aromatic carboxylic acids and is widely used in various fields of research and industry. This compound is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-sulfanylbenzoic acid typically involves the chlorination of 4-sulfanylbenzoic acid. One common method includes the reaction of 4-sulfanylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-sulfanylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoic acids.

Scientific Research Applications

3-Chloro-4-sulfanylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfanyl group.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-sulfanylbenzoic acid largely depends on its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification . The chlorine atom can participate in nucleophilic aromatic substitution reactions, allowing the compound to act as a precursor for various derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the sulfanyl group, making it less reactive in certain biochemical applications.

    4-Sulfanylbenzoic acid: Lacks the chlorine atom, limiting its use in nucleophilic aromatic substitution reactions.

    3-Chlorobenzoic acid: Lacks the sulfanyl group, reducing its utility in protein modification studies.

Uniqueness

3-Chloro-4-sulfanylbenzoic acid is unique due to the presence of both chlorine and sulfanyl groups, which confer a combination of reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various fields of research and industry .

Properties

IUPAC Name

3-chloro-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXNOYLJVALMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33029-25-3
Record name 3-chloro-4-sulfanylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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